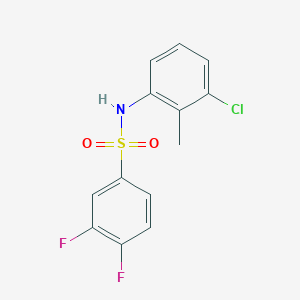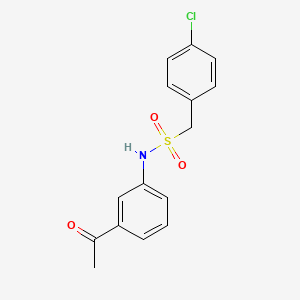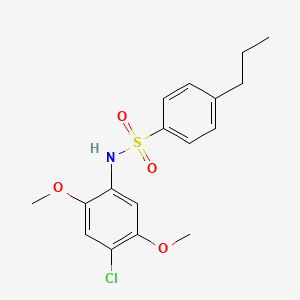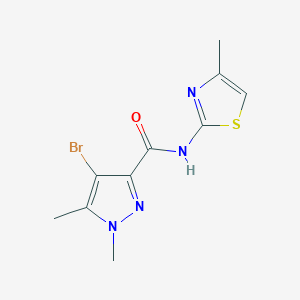![molecular formula C15H17Cl2N3O2 B10976016 2-(2,4-dichlorophenoxy)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B10976016.png)
2-(2,4-dichlorophenoxy)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenoxy)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]acetamide is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by its complex structure, which includes a dichlorophenoxy group and a pyrazole moiety, making it a subject of interest in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]acetamide typically involves multiple steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2,4-dichlorophenoxy)acetic acid.
Amidation Reaction: The 2-(2,4-dichlorophenoxy)acetic acid is then reacted with 1-ethyl-3-methyl-1H-pyrazole-4-carboxaldehyde in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the employment of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with substituted nucleophiles.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The dichlorophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazole moiety may enhance binding affinity and specificity towards these targets, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid: A simpler analog used in herbicides.
1-Ethyl-3-methyl-1H-pyrazole-4-carboxamide: Shares the pyrazole moiety but lacks the dichlorophenoxy group.
Uniqueness
2-(2,4-Dichlorophenoxy)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]acetamide is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. The presence of both the dichlorophenoxy and pyrazole groups allows for diverse applications and interactions that are not observed in simpler analogs.
This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines
Properties
Molecular Formula |
C15H17Cl2N3O2 |
|---|---|
Molecular Weight |
342.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]acetamide |
InChI |
InChI=1S/C15H17Cl2N3O2/c1-3-20-8-11(10(2)19-20)7-18-15(21)9-22-14-5-4-12(16)6-13(14)17/h4-6,8H,3,7,9H2,1-2H3,(H,18,21) |
InChI Key |
FJFJATPASQARIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Phenoxy-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone](/img/structure/B10975937.png)
![1-{[4-(2-Methylpropyl)phenyl]sulfonyl}-4-(methylsulfonyl)piperazine](/img/structure/B10975944.png)
![N-[2-(Benzyloxy)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B10975945.png)

![3-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10975970.png)

![N-(2,5-dimethylphenyl)-N~2~-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide](/img/structure/B10975979.png)



![4-{[(3-methoxyphenyl)sulfonyl]amino}-N-methylbenzamide](/img/structure/B10976008.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-4-(propan-2-yl)benzenesulfonamide](/img/structure/B10976011.png)

